molecular formula C11H16O2 B13896462 Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate

Cat. No.: B13896462
M. Wt: 180.24 g/mol
InChI Key: JMMLJZJUVKEVCK-UHFFFAOYSA-N
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Description

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate, also known as methyl perillate, is an organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.2435 g/mol . This compound is a derivative of cyclohexene and is characterized by the presence of a methyl ester group and a prop-1-en-2-yl substituent on the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexene with prop-1-en-2-yl compounds under appropriate reaction conditions. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually around 60-90°C, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. The process begins with the preparation of cyclohexene and prop-1-en-2-yl compounds, followed by their reaction in the presence of a base catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the synthesis of proteins required for cell division, leading to apoptosis in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate is unique due to its specific ester functional group and the presence of a prop-1-en-2-yl substituent on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-prop-1-en-2-ylcyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLJZJUVKEVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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